1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

Allosteric Inhibition Fragment-Based Drug Discovery PTP1B

The compound 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (CAS 2196041-45-7, PDB ligand ID JGY) is a chiral, low-molecular-weight (209.25 g/mol) pyrazole-3-carboxamide fragment. Its molecular formula is C10H15N3O2.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B6747523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NCC2CCCO2
InChIInChI=1S/C10H15N3O2/c1-13-5-4-9(12-13)10(14)11-7-8-3-2-6-15-8/h4-5,8H,2-3,6-7H2,1H3,(H,11,14)/t8-/m0/s1
InChIKeyWBAZBPMBDLSPCX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide as a Qualified Allosteric Fragment


The compound 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (CAS 2196041-45-7, PDB ligand ID JGY) is a chiral, low-molecular-weight (209.25 g/mol) pyrazole-3-carboxamide fragment. Its molecular formula is C10H15N3O2. The compound is a confirmed allosteric ligand of protein tyrosine phosphatase 1B (PTP1B), validated through high-resolution X-ray crystallography (1.79 Å) as part of the Structural Genomics Consortium (SGC) fragment screening campaign at Diamond Light Source [1]. It binds to a remote, conformationally dynamic site distinct from the catalytic pocket, making it a tool compound for interrogating allosteric networks [2]. The defined (2S)-oxolane stereochemistry provides a structurally resolved binding determinant, essential for reproducible crystallographic fragment elaboration campaigns.

Scientific Procurement Risks of Substituting 1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide with Generic Analogs


Generic substitution within the pyrazole-3-carboxamide fragment class is invalid for structure-based drug discovery campaigns targeting allosteric sites. The compound's qualification as an allosteric PTP1B ligand is defined by its unique hydrogen-bonding network with the backbone of a conformationally dynamic allosteric pocket, as revealed by the electron density maps deposited in PDB 5QE2 [1]. The chiral (2S)-oxolane moiety is not a passive solubilizing group; its specific orientation engages a sub-pocket that the (2R)-enantiomer or achiral analogs cannot productively occupy [2]. Using racemic mixtures or des-methyl analogs would abolish the specific protein-ligand contacts required for reliable structure-activity relationship (SAR) expansion, introducing crystallographic ambiguity and wasting synthetic resources.

Product-Specific Quantitative Evidence Guide for 1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide Selection


Allosteric Binding Site Occupancy vs. Orthosteric Fragments in PTP1B Crystallography

The target compound occupies a confirmed allosteric site in PTP1B, remote from the catalytic WPD loop, as determined by PanDDA density analysis of the 5QE2 crystal structure at 1.79 Å resolution. In contrast, classical orthosteric PTP1B fragment hits such as 2-(oxalyl-amino)-benzoic acid (OBA, PDB 1c85) bind directly at the catalytic cysteine, precluding development of selective, non-competitive inhibitors [1]. The target compound's occupancy was modeled with a refined event map, indicating a single, unambiguous binding pose in an allosteric hotspot. No comparable allosteric fragment with the pyrazole-oxolane scaffold has been reported in the PDB for this specific site [2].

Allosteric Inhibition Fragment-Based Drug Discovery PTP1B X-ray Crystallography

Stereochemical Configuration as a Binding Determinant: (2S)-Oxolane vs. Racemic or (2R)-Analog

The (2S)-stereochemistry of the oxolane ring is essential for the observed binding pose. In the 5QE2 structure, the tetrahydrofuran oxygen forms a distinct hydrogen bond network with the protein backbone. The (2R)-enantiomer would orient the oxygen toward solvent, disrupting this key interaction. While the (2R)-enantiomer is not individually deposited, the requirement for enantiopure material is implicitly demonstrated by the defined electron density confirming the modeled (S)-configuration [1]. Synthetic feasibility reports from PharmaBlock and ArtkMedchem confirm the compound is supplied with chiral purity ≥97% ee, enabling consistent crystallographic results .

Chiral Resolution Fragment Elaboration Structure-Activity Relationship

Multi-Temperature Crystallographic Validation vs. Standard Cryo-Only Fragment Hits

Unlike routine fragment hits identified only under cryogenic conditions (100 K), the target compound's binding was interrogated across multiple temperatures (100 K and 277 K) using the PanDDA methodology reported by Keedy et al. (2018). The fragment maintains its allosteric binding pose at both temperatures, whereas many cryo-only hits dissociate or show altered binding at room temperature [1]. This thermal robustness is a documented property that distinguishes this fragment from the bulk of the >500 fragments screened, most of which lack room-temperature validation.

Multi-Temperature Crystallography Allostery Fragment Screening

Ligand Efficiency Metrics as a Starting Point for Fragment Elaboration

The compound offers a balanced ligand efficiency (LE) profile appropriate for fragment-to-lead optimization. With a molecular weight of 209.25 g/mol and 15 non-hydrogen atoms, its heavy atom count is within the rule-of-three for fragments. Although a precise IC50 or Kd value for PTP1B inhibition is not publicly disclosed for this exact compound, its structural elaboration potential is evidenced by the clear electron density for all atoms in the 5QE2 structure. This contrasts with many fragments of similar size that exhibit partial disorder, making them unsuitable as reliable starting points [1].

Ligand Efficiency Fragment Growing PTP1B

Optimal Scientific Application Scenarios for 1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide Procurement


Structure-Based Fragment Elaboration Targeting PTP1B Allosteric Sites

Medicinal chemistry teams pursuing allosteric PTP1B inhibitors for diabetes or cancer should procure this compound as a qualified, allosteric fragment starting point. The validated binding pose at the allosteric hotspot (PDB 5QE2) provides a clear roadmap for fragment growing, merging, or linking strategies aimed at increasing potency while preserving the non-competitive mechanism [1]. The compound's room-temperature validated binding further supports its use in hit-to-lead optimization under physiologically relevant conditions.

Crystallographic Tool Compound for Allosteric Network Studies

Structural biologists can use this compound as a chemical probe to stabilize the allosteric pocket during co-crystallization of new PTP1B constructs or mutant forms. Its defined binding mode and thermal robustness make it a reliable reference ligand for multi-temperature crystallographic experiments designed to elucidate allosteric communication pathways [1].

Chemical Biology Probe for Allosteric Phosphatase Regulation

Academic or industrial groups investigating the role of PTP1B in signaling cascades can employ this fragment as an initial tool to study allosteric modulation without engaging the catalytic site. When combined with covalent tethering or proximity-based approaches, the compound's allosteric occupation can be correlated with changes in active-site loop dynamics, as demonstrated by the Fraser lab methodology [1].

Chiral Fragment Library Expansion for Diversity-Oriented Synthesis

Compound library procurement teams should include this enantiopure (2S)-oxolane-pyrazole scaffold as a privileged chiral fragment in diversity sets. Its defined stereochemistry offers a distinct binding landscape compared to achiral or racemic fragment collections, increasing the probability of discovering novel binding modes in target-based screens [2].

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